molecular formula C17H17BrO3 B3036564 3-Bromo-5-ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde CAS No. 361369-07-5

3-Bromo-5-ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde

Cat. No.: B3036564
CAS No.: 361369-07-5
M. Wt: 349.2 g/mol
InChI Key: FKEXDBYNMWXYFT-UHFFFAOYSA-N
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Description

3-Bromo-5-ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C17H17BrO3. It is a derivative of benzaldehyde, featuring a bromine atom, an ethoxy group, and a 2-methylbenzyl ether group attached to the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of 5-ethoxy-4-hydroxybenzaldehyde, followed by the etherification with 2-methylbenzyl bromide. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as potassium carbonate or sodium hydroxide to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: 3-Bromo-5-ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid.

    Reduction: 3-Bromo-5-ethoxy-4-[(2-methylbenzyl)oxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-5-ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5-ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to alterations in cellular processes. The exact pathways involved can vary, but it often includes binding to active sites or modulating signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-ethoxy-4-methoxybenzonitrile
  • 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde
  • 3-Bromo-5-ethoxy-4-methylbenzaldehyde

Uniqueness

3-Bromo-5-ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde is unique due to the presence of the 2-methylbenzyl ether group, which can impart distinct chemical and biological properties compared to its analogs. This structural feature can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-bromo-5-ethoxy-4-[(2-methylphenyl)methoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrO3/c1-3-20-16-9-13(10-19)8-15(18)17(16)21-11-14-7-5-4-6-12(14)2/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKEXDBYNMWXYFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)Br)OCC2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501202206
Record name 3-Bromo-5-ethoxy-4-[(2-methylphenyl)methoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501202206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

361369-07-5
Record name 3-Bromo-5-ethoxy-4-[(2-methylphenyl)methoxy]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=361369-07-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-ethoxy-4-[(2-methylphenyl)methoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501202206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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